Comprehensive Safety Data Sheet (SDS) Analysis and Hazard Classification of 2-Bromo-1-(bromomethyl)-4-iodobenzene
Comprehensive Safety Data Sheet (SDS) Analysis and Hazard Classification of 2-Bromo-1-(bromomethyl)-4-iodobenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Safety Whitepaper
Executive Summary
In modern drug discovery and complex organic synthesis, multi-halogenated building blocks provide unparalleled orthogonal reactivity. 2-Bromo-1-(bromomethyl)-4-iodobenzene (CAS 1261776-07-1) is a prime example, featuring three distinct reactive sites: a benzylic bromide for nucleophilic substitution, an aryl iodide for rapid palladium-catalyzed cross-coupling, and an aryl bromide for sequential functionalization [1].
However, the very features that make this compound synthetically valuable also render it highly hazardous. The benzylic bromide moiety acts as a potent electrophile and lachrymator, capable of irreversible biological alkylation. This whitepaper synthesizes the mechanistic toxicology, standardized Safety Data Sheet (SDS) classifications, and field-proven handling protocols required to safely utilize this compound in a laboratory setting.
Chemical Identity and Physical Properties
Understanding the physical state and structural properties of a compound is the first step in risk mitigation. The presence of heavy halogen atoms (bromine and iodine) significantly increases the molecular weight and lipophilicity of the molecule, influencing both its tissue penetration and environmental persistence.
Table 1: Chemical Identity & Quantitative Data
| Property | Value / Description |
| Chemical Name | 2-Bromo-1-(bromomethyl)-4-iodobenzene |
| CAS Registry Number | 1261776-07-1 |
| Molecular Formula | C₇H₅Br₂I |
| Molecular Weight | 375.83 g/mol |
| Physical State | Solid / Crystalline Powder (Typical for multi-halogenated benzenes) |
| XLogP3 (Lipophilicity) | ~3.8 (Estimated) |
| Reactivity Profile | Moisture-sensitive; reacts with water to release HBr gas |
Mechanistic Toxicology & Hazard Classification
To move beyond rote memorization of safety protocols, scientists must understand the causality of a chemical's toxicity. The primary hazard driver in 2-Bromo-1-(bromomethyl)-4-iodobenzene is the bromomethyl (benzyl bromide) group.
The Alkylation Mechanism
Benzyl bromides are classic electrophiles that undergo rapid bimolecular nucleophilic substitution (Sₙ2) reactions. When exposed to biological tissues (skin, eyes, or respiratory mucosa), the benzylic carbon is attacked by endogenous nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine/glutathione and the primary amines (-NH₂) of lysine residues and nucleic acids.
This irreversible covalent alkylation denatures functional proteins and disrupts cellular membranes, leading to rapid cellular necrosis. Macroscopically, this manifests as severe chemical burns and intense lachrymatory (tear-producing) effects [2].
Mechanistic pathway of benzyl bromide-induced cellular necrosis via electrophilic alkylation.
Standardized GHS Hazard Classifications
Based on notified Classification and Labelling (C&L) data, the compound triggers multiple severe hazard categories under the Globally Harmonized System (GHS) [1].
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Skin Corr. 1B). |
| Acute Toxicity | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Target Organ Toxicity | H336 | May cause drowsiness or dizziness (STOT SE 3). |
| Corrosive to Metals | H290 | May be corrosive to metals. |
| Prevention (P-Codes) | P260, P280 | Do not breathe dust/fumes/gas/mist/vapors. Wear protective gloves/clothing/eye protection. |
| Response (P-Codes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |
Experimental Protocols & Safety Workflows
Trustworthy scientific execution requires protocols that are self-validating. The following methodologies are engineered to mitigate the specific electrophilic and hydrolytic risks of 2-Bromo-1-(bromomethyl)-4-iodobenzene.
Standard Operating Procedure (SOP): Handling and Transfer
Causality: Because ambient moisture can slowly hydrolyze the benzyl bromide to a benzyl alcohol—releasing highly corrosive hydrogen bromide (HBr) gas—handling must exclude water.
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Environment: Conduct all weighing and transfer operations inside a certified chemical fume hood or an inert-atmosphere glovebox (N₂ or Ar).
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PPE: Don heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and full-coverage safety goggles.
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Transfer: Use dry, static-free spatulas. If the compound has degraded and pressurized the vial with HBr gas, open the vial slowly behind a blast shield to vent.
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Storage: Store the sealed container at 2–8°C in a desiccator, protected from light, to prevent radical-induced homolytic cleavage of the carbon-iodine bond.
Emergency Spill & Chemical Quenching Protocol
Causality: Sweeping up a benzyl bromide spill without chemical deactivation leaves volatile lachrymators in the environment. Quenching requires an Sₙ2 reaction with a benign nucleophile (like ethanolamine) to convert the hazardous electrophile into a non-volatile, water-soluble amine salt [3].
Step-by-Step Methodology:
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Evacuate & Isolate: Immediately clear personnel from the immediate area. Ensure fume hood sashes are lowered to maximize exhaust flow.
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Don Advanced PPE: Responders must wear a half-face respirator with organic vapor/acid gas cartridges if the spill is outside a hood.
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Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth). Do not use combustible materials like paper towels.
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Chemical Quenching: Slowly pour a freshly prepared 10% aqueous ethanolamine or 10% ammonium hydroxide solution over the absorbed spill. The primary amines will rapidly outcompete water to alkylate the benzyl bromide, neutralizing the threat.
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Verification (Self-Validating Step): Wait 15–30 minutes. Use pH paper to ensure the mixture remains basic (pH > 8), indicating that the generated HBr has been fully neutralized by the excess amine.
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Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container, label as "Halogenated Organic Waste - Amine Quenched," and arrange for institutional disposal.
Step-by-step laboratory spill response and chemical quenching workflow for benzyl bromides.
References
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NextSDS. "2-bromo-1-(bromomethyl)-4-iodobenzene — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
